

Tripolin A selectivity against Aurora B kinase

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Compound Focus: Tripolin A

CAS No.: 128943-03-3

Cat. No.: S005885

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Tripolin A Selectivity Profile

| Kinase / Aspect | Inhibition by Tripolin A | Experimental Context & Evidence |
|-----------------|--------------------------|---|
| Aurora A | Yes (IC50 = 1.5 μ M) | In vitro kinase assay [1] [2]. |
| Aurora B | No (IC50 = 7.0 μ M) | In vitro kinase assay; no inhibition of Aurora B-specific substrate (Histone H3 phosphorylation) in HeLa cells [1]. |
| Other Kinases | Weak or no inhibition | Limited inhibition of EGFR, FGFR, KDR, and IGF1R in a panel of receptor tyrosine kinases [1]. |

Experimental Evidence for Selectivity

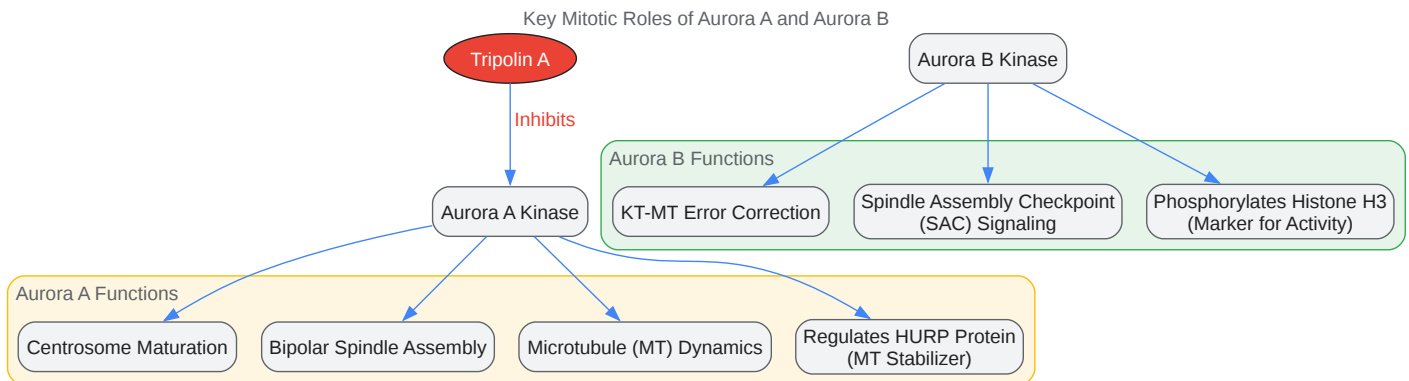
The conclusion that **Tripolin A** is selective for Aurora A over Aurora B in a cellular context is supported by these key experiments:

- In Vitro Kinase Assays:** Initial screening showed **Tripolin A** could inhibit Aurora A kinase activity with an IC50 of 1.5 μ M. Its effect on Aurora B was over 4.5 times weaker (IC50 of 7.0 μ M) [1].
- Cellular Validation in HeLa Cells:** The most critical evidence comes from studies in human cells.

- **Aurora A Inhibition:** Treatment with **Tripolin A** significantly reduced levels of active, spindle-bound Aurora A (phosphorylated at Thr-288) [1] [2].
- **Aurora B Non-Inhibition:** Under the same conditions, **Tripolin A did not inhibit** the phosphorylation of Histone H3 on Serine 10, a specific and well-established substrate of Aurora B kinase. This indicates that Aurora B activity remains unaffected by **Tripolin A** in cells [1].

The Role of Aurora A and Aurora B

To understand **Tripolin A**'s selectivity, it's helpful to know the distinct roles of its target. The diagram below illustrates the primary functions of Aurora A and the key cellular process from which **Tripolin A**'s selectivity allows it to stand apart.



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Interpretation of the Findings

Based on the gathered data, you can draw the following conclusions for your comparison guide:

- **Confirmed Selectivity:** **Tripolin A** acts as a selective Aurora A inhibitor in human cells. Its ability to potently reduce active Aurora A without affecting Aurora B activity makes it a useful tool for dissecting the specific roles of Aurora A in mitotic processes [1].
- **Unique Mechanism:** **Tripolin A** is a **non-ATP competitive inhibitor** [1] [2]. This different mechanism, compared to many ATP-competitive inhibitors, could be a point of differentiation in your guide.
- **Functional Distinction:** The selectivity of **Tripolin A** helps to separate the cellular functions of Aurora A (e.g., spindle formation, MT dynamics) from those of Aurora B (e.g., error correction, SAC) [1] [3].

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References

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2. A, a Novel Small-Molecule Inhibitor of Tripolin A Aurora ... Kinase [journals.plos.org]
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